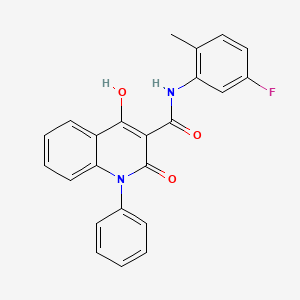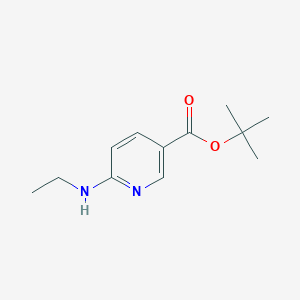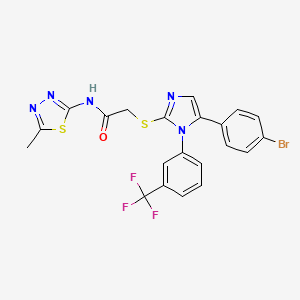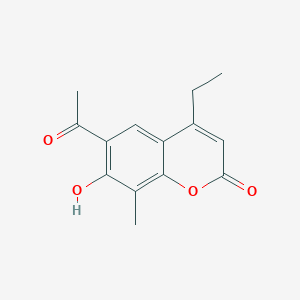![molecular formula C23H19ClN2O4 B2946323 N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide CAS No. 477853-82-0](/img/structure/B2946323.png)
N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide is an intriguing compound due to its unique structure combining elements of isoxazole, chromene, and benzene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis begins with the preparation of the chromenoisoxazole core. One common method includes the cyclization of ortho-hydroxy ketones with isoxazole derivatives under acidic conditions.
The core structure is then linked to the benzenecarboxamide moiety through a coupling reaction using reagents such as EDCI and HOBt in a suitable solvent like dichloromethane.
Industrial Production Methods:
Industrial production might employ scalable methods such as continuous flow synthesis, which offers better control over reaction conditions and yields.
Automated synthesis machines can optimize reagent usage and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the benzo[5,6]chromene moiety using oxidizing agents like m-CPBA.
Reduction: It can be reduced to corresponding alcohols or amines using reducing agents like NaBH4 or LiAlH4.
Substitution: The 4-chlorobenzene group allows for nucleophilic substitution reactions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA, Oxone
Reduction: NaBH4, LiAlH4
Substitution: KOH/EtOH, NH3/MeOH
Major Products:
Oxidation: Corresponding N-oxide derivatives
Reduction: Alcohol or amine derivatives
Substitution: Substituted aniline or benzene derivatives
Scientific Research Applications
Chemistry:
Used as a starting material for the synthesis of more complex heterocyclic compounds.
Investigated for its catalytic properties in organic reactions.
Biology:
Potential inhibitor of certain enzymes due to its structural features.
Studied for its binding affinity to specific biological targets.
Medicine:
Evaluated for its anti-inflammatory and anti-cancer properties.
Potential use as a probe in imaging studies due to its unique structural motif.
Industry:
Utilized in the development of novel materials with specific electronic or optical properties.
Explored for use in high-performance polymers and resins.
Mechanism of Action
Molecular Targets and Pathways:
The compound can interact with enzymes such as kinases, inhibiting their activity.
It might affect cellular pathways related to inflammation or cell proliferation.
Mechanism:
The benzo[5,6]chromeno[4,3-c]isoxazol moiety can fit into the active site of certain enzymes, blocking substrate access.
The 4-chlorobenzenecarboxamide group enhances binding affinity through additional hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-fluorobenzenecarboxamide
N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-methylbenzenecarboxamide
N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-nitrobenzenecarboxamide
Uniqueness:
The presence of the chlorine atom in the benzene ring introduces specific electronic effects, potentially altering the compound's reactivity and binding properties.
Different substituents on the benzene ring can significantly affect the compound's solubility, stability, and interaction with biological targets. The 4-chlorobenzenecarboxamide variant shows a unique profile due to its electronic and steric properties.
There you have it: a comprehensive overview of N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide
Properties
IUPAC Name |
4-chloro-N-[2-(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c24-17-8-5-15(6-9-17)23(28)25-11-20(27)26-22-16(13-30-26)12-29-19-10-7-14-3-1-2-4-18(14)21(19)22/h1-10,16,22H,11-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXIQBYZPFBJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)CNC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2946240.png)
![8-(2,5-Dimethoxybenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2946242.png)
![2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2946243.png)
![N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946244.png)
![8-(3-(azepan-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2946246.png)
![2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2946247.png)
![2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2946248.png)
![Ethyl (Z)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B2946249.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(1-methylpyrazol-4-yl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2946259.png)
![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride](/img/structure/B2946260.png)



